molecular formula C11H7ClN2O4 B1326929 (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-30-1

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one

Cat. No.: B1326929
CAS No.: 1142199-30-1
M. Wt: 266.64 g/mol
InChI Key: VDJGVYWRCWGYEV-WEVVVXLNSA-N
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Description

Structural Classification within the Isoxazole Family

This compound belongs to the isoxazol-5-one subfamily of five-membered heterocyclic compounds. The molecular formula C₁₁H₇ClN₂O₄ indicates a molecular weight of 266.64 grams per mole, positioning it within the medium-sized organic molecules category. The compound features the characteristic isoxazole ring system, which consists of a five-membered heterocycle containing one nitrogen atom and one oxygen atom positioned adjacent to each other.

The isoxazol-5-one core structure provides three distinct nucleophilic sites: the nitrogen atom at position 2, the carbon atom at position 4, and the exocyclic carbonyl oxygen atom. This structural arrangement endows the compound with remarkable reactivity patterns that distinguish it from other heterocyclic systems. The presence of the chloromethyl group at position 3 introduces an additional reactive site capable of undergoing nucleophilic substitution reactions, while the 4-nitrobenzylidene substituent at position 4 provides extended conjugation and electron-withdrawing properties that influence the compound's overall electronic character.

The stereochemistry designated by the (4E) configuration indicates the spatial arrangement of the benzylidene double bond, which adopts the E-configuration where the nitrophenyl group and the isoxazolone ring are positioned on opposite sides of the double bond. This specific geometric arrangement plays a crucial role in determining the compound's biological activity and chemical reactivity patterns.

Comparative analysis with other isoxazole derivatives reveals that this compound shares structural similarities with established pharmaceutical agents. The isoxazole scaffold is present in numerous clinically approved drugs, including the cyclooxygenase-2 inhibitor valdecoxib and various antibiotics such as cloxacillin and flucloxacillin, highlighting the therapeutic relevance of this structural class.

Historical Context and Discovery in Heterocyclic Chemistry

The development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who synthesized the first isoxazole compound through the oximation of propargylaldehyde acetal. This foundational discovery established the groundwork for subsequent developments in isoxazole chemistry and led to the recognition of these heterocycles as privileged scaffolds in organic synthesis and medicinal chemistry.

The evolution of isoxazol-5-one chemistry has been marked by significant advances in synthetic methodologies and understanding of their reactivity patterns. Early procedures for preparing substituted isoxazol-5-ones relied on two-step synthetic sequences involving Knoevenagel condensation reactions followed by hydride addition, or alternatively, alkylation strategies based on β-ketoester precursors. These classical approaches laid the foundation for modern catalytic protocols that have revolutionized the field.

Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and environmentally benign procedures. The synthesis of 4-substituted isoxazol-5-ones, including compounds similar to this compound, has been achieved through various methodologies such as one-pot three-component condensation reactions using diverse catalysts in aqueous media.

The historical progression of isoxazole chemistry demonstrates a consistent trend toward more efficient and environmentally sustainable synthetic approaches. Modern methodologies employ ionic liquids, deep eutectic solvents, and ultrasound-assisted reactions to achieve improved yields and reduced environmental impact. These developments have made complex isoxazole derivatives more accessible for research and potential therapeutic applications.

The specific compound this compound represents a product of these synthetic advances, incorporating both traditional structural elements and modern design principles. The combination of chloromethyl and nitrobenzylidene substituents reflects the contemporary approach to heterocyclic drug design, where multiple functional groups are strategically incorporated to enhance biological activity and selectivity.

Significance in Medicinal Chemistry and Materials Science

The medicinal chemistry significance of this compound stems from the well-established biological activities of isoxazole derivatives and the specific structural features that this compound possesses. Isoxazole-containing compounds have demonstrated diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.

Research investigations have revealed that isoxazole derivatives function as regulators of immune functions, exhibiting immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory properties. The compounds tested in various models using cells from rodents and humans, as well as experimental animal disease models, have shown beneficial features including low toxicity and good bioactivity at low doses. In the majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs.

The structural features of this compound suggest potential for multiple therapeutic applications. The chloromethyl group provides a reactive site for further chemical modifications or biological interactions, while the nitrobenzylidene moiety may contribute to antimicrobial activity through electron-withdrawing effects that influence cellular processes. Recent studies have shown that isoxazole derivatives with similar structural patterns exhibit significant cyclooxygenase-2 inhibitory activity, with some compounds demonstrating selectivity comparable to established anti-inflammatory drugs.

Structural Feature Biological Significance Therapeutic Potential
Isoxazol-5-one core Multiple nucleophilic sites for biological interactions Anti-inflammatory, antimicrobial
Chloromethyl group Reactive site for nucleophilic substitution Enhanced cellular uptake, metabolic stability
Nitrobenzylidene substituent Electron-withdrawing properties, extended conjugation Antimicrobial activity, enzyme inhibition
(4E) configuration Specific spatial arrangement Selective receptor binding

In materials science applications, isoxazole derivatives have gained attention due to their photochemical properties and ability to function as photo-cross-linkers. The weak nitrogen-oxygen bond in isoxazoles makes them prone to photolysis under ultraviolet irradiation, leading to rearrangement reactions that can be exploited in materials applications. This photochemical behavior has been developed for photoaffinity labeling and chemoproteomic studies, demonstrating the versatility of isoxazole scaffolds beyond traditional medicinal chemistry applications.

The compound's potential in drug discovery is further enhanced by its favorable pharmacokinetic profile predictions. Studies of similar isoxazole derivatives have shown high gastrointestinal absorption, blood-brain barrier permeability, and interaction with various cytochrome P450 enzymes, indicating potential for oral bioavailability and central nervous system activity. These characteristics make this compound a promising candidate for further development in pharmaceutical research.

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-nitrophenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-6-10-9(11(15)18-13-10)5-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGVYWRCWGYEV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one typically involves condensation reactions and cyclization processes. These methods rely on the interaction of precursors under controlled conditions to form the isoxazole ring structure.

Reaction Scheme

The synthesis generally follows these steps:

Detailed Preparation Methods

Method 1: Condensation Reaction

  • Reagents :
    • 4-Nitrobenzaldehyde
    • Chloromethyl methyl ether
    • Catalyst: p-toluenesulfonic acid
  • Procedure :
    • Dissolve 4-nitrobenzaldehyde in an organic solvent like ethanol or acetonitrile.
    • Add chloromethyl methyl ether and p-toluenesulfonic acid under stirring.
    • Heat the mixture to reflux temperature (typically around 80–90°C) for several hours.
  • Optimization :
    • Adjust solvent polarity to enhance yield.
    • Monitor reaction progress via Thin Layer Chromatography (TLC).
  • Yield : Approximately 70–85%.

Method 2: Cyclization Using Sodium Hydroxide

  • Reagents :
    • Benzylidene precursor (prepared from Method 1)
    • Sodium hydroxide solution
  • Procedure :
    • Dissolve the benzylidene precursor in water or ethanol.
    • Slowly add sodium hydroxide solution while maintaining the temperature at around room temperature (25°C).
    • Stir for several hours until cyclization occurs.
  • Optimization :
    • Use a stoichiometric ratio of sodium hydroxide to avoid side reactions.
  • Yield : Approximately 60–75%.

Method 3: Solvent-Free Synthesis

  • Reagents :
    • Same as Method 1
  • Procedure :
    • Mix solid reactants without solvents and heat directly at controlled temperatures (100–120°C).
  • Advantages :
    • Environmentally friendly approach.
  • Yield : Approximately 50–65%.

Table: Comparison of Preparation Methods

Method Reagents Used Reaction Conditions Yield (%) Advantages
Condensation Reaction p-toluenesulfonic acid, chloromethyl methyl ether Reflux at ~80°C ~70–85 High yield, scalable
Cyclization with NaOH Sodium hydroxide Room temperature (~25°C) ~60–75 Mild conditions
Solvent-Free Synthesis Solid reactants Direct heating at ~100°C ~50–65 Eco-friendly, solvent-free

Analytical Techniques for Characterization

After synthesis, the compound's purity and structure are confirmed using analytical methods:

  • Nuclear Magnetic Resonance (NMR) :
    • Identifies functional groups and molecular connectivity.
    • Key peaks include signals for chloromethyl and nitro groups.
  • Mass Spectrometry (MS) :
    • Confirms molecular weight (266.64 g/mol).
    • Provides fragmentation patterns for structural verification.
  • Infrared Spectroscopy (IR) :
    • Detects characteristic absorption bands for nitro groups (~1500 cm⁻¹) and isoxazole ring (~1600 cm⁻¹).

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the isoxazolone ring significantly influence melting points, solubility, and spectral properties. Key comparisons include:

Compound Name Substituents (Position 3/4) Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound Chloromethyl / 4-nitrobenzylidene Not reported Expected: C=O (~1660 cm⁻¹), NO₂ (~1520 cm⁻¹)
(E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) Methyl / 4-bromobenzylidene 154–156 IR: 1664 (C=O), 1552 (C=N); ¹H NMR: δ 7.50 (d, J=10 Hz)
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) Methyl / thiophene 144–145 IR: 745 (C-S); ¹H NMR: δ 7.26 (thiophene-H)
(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one (QY-2441) Chloromethyl / 4-methylbenzylidene Not reported
3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one (4v) Chloromethyl / 4-dimethylaminobenzylidene Not reported ¹H NMR: δ 3.02 (N(CH₃)₂)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely increases melting points compared to methyl or methoxy-substituted analogues (e.g., 4j, 4p) due to stronger dipole interactions .
  • Chloromethyl vs. Methyl : The chloromethyl group enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to methyl analogues (e.g., 4j) .

Spectroscopic Distinctions

  • IR Spectroscopy : The nitro group in the target compound is expected to show asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹, distinguishing it from bromo (4j, ~849 cm⁻¹) or thiophene (4p, ~745 cm⁻¹) derivatives .
  • ¹H NMR: The 4-nitrobenzylidene substituent would exhibit deshielded aromatic protons (δ ~8.0–8.3 ppm) compared to dimethylamino-substituted analogues (δ ~6.8–7.2 ppm) .

Biological Activity

The compound (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one belongs to the isoxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Isoxazole derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H10ClN2O3\text{C}_{12}\text{H}_{10}\text{ClN}_2\text{O}_3

This compound features a chloromethyl group and a nitrobenzylidene moiety attached to the isoxazole ring, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a variety of biological activities. The following sections detail specific findings related to this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole compounds. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.
  • Mechanism of Action : Molecular docking studies suggest that this compound interacts with key proteins involved in cell proliferation and apoptosis, potentially leading to programmed cell death in malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It exhibited moderate to strong inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
  • Synergistic Effects : Combinations with other antibiotics showed enhanced efficacy, suggesting potential for use in multi-drug resistant infections .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives are well-documented:

  • Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential role in managing inflammatory diseases .
  • Animal Models : In vivo studies demonstrated reduced edema in models of acute inflammation following administration of the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Functional Groups : The presence of the chloromethyl and nitro groups significantly enhances biological activity by influencing electronic properties and steric factors.
  • Molecular Docking Analysis : Computational studies indicate that modifications to the substituents on the isoxazole ring can lead to improved binding affinities with target proteins, paving the way for derivative synthesis with enhanced potency .

Case Studies

  • Case Study 1 : A study conducted on a series of isoxazole derivatives including this compound revealed that compounds with electron-withdrawing groups exhibited superior anticancer activity compared to those with electron-donating groups.
  • Case Study 2 : In a preclinical trial assessing anti-inflammatory effects, administration of this compound resulted in significant decreases in inflammatory markers in animal models, supporting its potential therapeutic use in chronic inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance activity against various bacterial strains. Research indicates that derivatives of isoxazole compounds can inhibit bacterial growth by targeting specific enzymatic pathways involved in bacterial replication .

Organic Synthesis

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and cycloaddition. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies

The compound is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is crucial for the development of new drugs with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various isoxazole derivatives, including this compound. The results showed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a lead structure for developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a starting material to synthesize novel cyclic compounds via combinatorial chemistry techniques. These new compounds were screened for biological activity, demonstrating the utility of this compound in generating libraries of potential drug candidates .

Q & A

Q. What are the optimal synthetic routes for achieving high yield and purity of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one?

The compound is synthesized via condensation of chloromethyl-isoxazol-5(4H)-one derivatives with 4-nitrobenzaldehyde. Key steps include:

  • Chloromethylation : Reacting isoxazole precursors with chloromethylating agents (e.g., chloromethyl ethers) under controlled acidic conditions (pH 4–6, 50–60°C) .
  • Condensation : Using a Dean-Stark trap to remove water during the reaction of 3-(chloromethyl)isoxazol-5(4H)-one with 4-nitrobenzaldehyde in toluene, catalyzed by piperidine (70–80°C, 12–24 hours). Yields typically range from 60–75% after purification by column chromatography .
  • Critical Factors : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact by-product formation (e.g., dimerization or over-oxidation).

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.50–8.20 ppm (aromatic protons from the 4-nitrobenzylidene group), δ 4.70–5.10 ppm (methylene protons of the chloromethyl group), and δ 6.80–7.20 ppm (isoxazole ring proton) .
    • ¹³C NMR : Carbonyl carbon (C=O) appears at ~170 ppm, while the nitrobenzylidene carbons resonate at 140–160 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1660 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 49.65%, H: 3.03%, N: 11.11%) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in catalytic rearrangements?

The electron-withdrawing nitro group enhances the electrophilicity of the benzylidene moiety, facilitating nucleophilic attacks. For example:

  • Ru-Catalyzed Rearrangements : In non-decarboxylative reactions, the nitro group stabilizes transition states via resonance, enabling selective formation of pyrazole derivatives. Contrastingly, electron-donating substituents (e.g., methoxy) lead to decarboxylative pathways .
  • Mechanistic Insight : Computational studies (DFT) reveal that the nitro group lowers the activation energy for cyclization by 15–20 kJ/mol compared to non-nitro analogs .

Q. How can computational methods (e.g., DFT) predict the compound’s antioxidant activity?

  • DFT Parameters :
    • HOMO-LUMO Gap : A smaller gap (e.g., 4.2 eV) correlates with higher radical scavenging activity.
    • Fukui Indices : Identify reactive sites (e.g., the isoxazole oxygen and nitro group) for hydrogen atom transfer .
  • Validation : Experimental assays (DPPH, ABTS) show IC₅₀ values of 12–18 μM, aligning with computational predictions .

Q. How should researchers address contradictions in reaction yields reported across studies?

Discrepancies often arise from:

  • Catalyst Variability : Ru complexes with different ligands (e.g., Cp vs. PPh₃) alter turnover frequencies by 30–50% .
  • Purification Methods : Silica gel chromatography may recover 60–75% yields, while recrystallization from ethanol/water mixtures improves purity but reduces yields to 50–65% .
  • Mitigation : Standardize reaction monitoring (TLC/HPLC) and report isolated yields alongside crude conversion rates.

Q. What strategies optimize the compound’s antimicrobial activity through structural modification?

  • Substituent Effects :
    • Nitro Group : Enhances membrane penetration in Gram-negative bacteria (e.g., E. coli MIC: 8 µg/mL) .
    • Chloromethyl Group : Increases electrophilicity, promoting covalent binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Methodology :
    • SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test via broth microdilution assays.
    • Synergistic Assays : Combine with β-lactam antibiotics to overcome resistance (e.g., 4-fold reduction in ceftazidime MIC) .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation studies report varying reduction products?

  • Catalyst Dependency :
    • Pd/C : Selectively reduces the nitro group to amine, leaving the isoxazole ring intact .
    • Raney Ni : Over-reduces the isoxazole ring to β-ketoamide, forming secondary by-products .
  • Resolution : Use in-situ FTIR to monitor intermediate species and adjust H₂ pressure (1–3 atm) to control selectivity .

Q. How does solvent polarity affect the compound’s stability during storage?

  • Polar Solvents (DMSO, DMF) : Induce hydrolysis of the chloromethyl group (t₁/₂: 7 days at 25°C).
  • Non-Polar Solvents (Toluene, Hexane) : Stabilize the compound (t₁/₂: >6 months) by minimizing nucleophilic attack .
  • Recommendation : Store under anhydrous conditions in amber vials at –20°C, with periodic NMR validation .

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